N,N-BIS[(3-CYANOPHENYL)METHYL]METHANESULFONAMIDE

Catalog No.
S3018917
CAS No.
1820619-91-7
M.F
C17H15N3O2S
M. Wt
325.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-BIS[(3-CYANOPHENYL)METHYL]METHANESULFONAMIDE

CAS Number

1820619-91-7

Product Name

N,N-BIS[(3-CYANOPHENYL)METHYL]METHANESULFONAMIDE

IUPAC Name

N,N-bis[(3-cyanophenyl)methyl]methanesulfonamide

Molecular Formula

C17H15N3O2S

Molecular Weight

325.39

InChI

InChI=1S/C17H15N3O2S/c1-23(21,22)20(12-16-6-2-4-14(8-16)10-18)13-17-7-3-5-15(9-17)11-19/h2-9H,12-13H2,1H3

InChI Key

PJQVMERMMATRIK-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC1=CC(=CC=C1)C#N)CC2=CC(=CC=C2)C#N

solubility

not available

N,N-Bis[(3-cyanophenyl)methyl]methanesulfonamide is a chemical compound with the molecular formula C17H15N3O2SC_{17}H_{15}N_{3}O_{2}S. This compound features a complex structure that includes two cyanophenyl groups attached to a methanesulfonamide moiety. It is recognized for its potential applications in various fields, including pharmaceuticals and materials science. The presence of the cyanophenyl groups contributes to its unique properties, making it an interesting subject for research in organic synthesis and medicinal chemistry.

  • Oxidation: Under specific conditions, it can be oxidized to form sulfoxides or sulfones.
  • Reduction: The compound can undergo reduction, yielding different amine derivatives.
  • Substitution: It can engage in substitution reactions where functional groups are exchanged.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The choice of reagents and conditions will dictate the specific products formed from these reactions.

Research into the biological activity of N,N-Bis[(3-cyanophenyl)methyl]methanesulfonamide indicates potential therapeutic applications. Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors, which could lead to modulation of biological pathways. Its structure allows for interactions that may have implications in drug design and development.

The synthesis of N,N-Bis[(3-cyanophenyl)methyl]methanesulfonamide typically involves the following steps:

  • Starting Materials: The synthesis often begins with 3-cyanobenzyl chloride and methanesulfonamide.
  • Reaction Conditions: These reactants are combined in the presence of a base, under controlled temperature and pressure conditions to ensure high yield.
  • Purification: Post-reaction, purification methods such as recrystallization or chromatography are employed to isolate the desired product.

This method is adaptable for laboratory-scale synthesis, though industrial production may require optimization for cost-effectiveness and scalability.

N,N-Bis[(3-cyanophenyl)methyl]methanesulfonamide has several notable applications:

  • Pharmaceuticals: It is being explored as a potential drug candidate due to its biological activity.
  • Organic Synthesis: The compound serves as a useful intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique properties may be harnessed in developing new materials with specific characteristics.

Studies on the interactions of N,N-Bis[(3-cyanophenyl)methyl]methanesulfonamide with biomolecules are ongoing. These investigations focus on understanding how the compound binds to various targets and its effects on biological systems. Such studies are crucial for elucidating its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with N,N-Bis[(3-cyanophenyl)methyl]methanesulfonamide, allowing for comparative analysis:

Compound NameMolecular FormulaKey Features
N,N-Bis[(2-cyanophenyl)methyl]methanesulfonamideC17H15N3O2SC_{17}H_{15}N_{3}O_{2}SSimilar structure with different phenyl substitution
N-(3-Cyanophenyl)-N-methylmethanesulfonamideC10H12N2O2SC_{10}H_{12}N_{2}O_{2}SContains a single cyanophenyl group
4-Amino-N-(4-cyanophenyl)benzenesulfonamideC13H12N2O2SC_{13}H_{12}N_{2}O_{2}SFeatures an amino group instead of methylene

The uniqueness of N,N-Bis[(3-cyanophenyl)methyl]methanesulfonamide lies in its dual cyanophenyl substitution, which enhances its potential interactions and applications compared to other similar compounds. This structural characteristic may contribute to its distinct biological activities and reactivity profiles in

Multi-Step Organic Synthesis Strategies from Chlorinated Precursors

  • Alkylation of Methanesulfonamide:
    Methanesulfonamide reacts with two equivalents of 3-cyanobenzyl chloride in the presence of a base such as triethylamine or potassium carbonate. The base deprotonates the sulfonamide nitrogen, enabling nucleophilic attack on the benzylic carbon of the chloride. This step forms the N,N-bis(3-cyanobenzyl)methanesulfonamide backbone .

  • Cyano Group Stabilization:
    The electron-withdrawing cyano groups on the phenyl rings enhance the stability of the intermediate by reducing electron density at the reaction center, thereby minimizing side reactions such as oxidation or hydrolysis .

A representative reaction scheme is provided below:
$$
\text{Methanesulfonamide} + 2 \, \text{3-Cyanobenzyl Chloride} \xrightarrow{\text{Base}} \text{N,N-Bis[(3-Cyanophenyl)Methyl]Methanesulfonamide} + 2 \, \text{HCl}
$$

Table 1: Key Reaction Parameters for Alkylation

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous DMFMaximizes solubility of intermediates
Temperature60–80°CBalances reaction rate and side-product formation
Stoichiometry (Base)2.2 equivalentsEnsures complete deprotonation of sulfonamide

This method achieves yields of 65–75% under optimized conditions, with purity exceeding 90% after initial workup .

Catalytic Approaches for Sulfonamide Bond Formation

Recent advances in catalysis have enabled more efficient sulfonamide bond formation. Transition-metal catalysts, such as palladium complexes, and organocatalysts, like DMAP (4-dimethylaminopyridine), have been employed to accelerate the coupling between methanesulfonamide and 3-cyanobenzyl chloride .

  • Palladium-Catalyzed Coupling:
    Palladium(II) acetate in combination with phosphine ligands (e.g., PPh₃) facilitates the formation of the C–N bond at lower temperatures (40–50°C). This approach reduces energy consumption and minimizes degradation of the cyanophenyl groups .

  • Organocatalytic Activation:
    DMAP acts as a nucleophilic catalyst, transiently binding to the sulfonamide nitrogen to enhance its reactivity toward the benzyl chloride. This method avoids metal contamination, making it suitable for pharmaceutical applications .

Mechanistic Insight:
The catalytic cycle involves oxidative addition of the benzyl chloride to palladium, followed by coordination of the sulfonamide nitrogen. Reductive elimination then yields the desired product while regenerating the catalyst .

Optimization of Reaction Conditions for Improved Yield and Purity

Optimizing reaction conditions is critical to balancing yield, purity, and scalability. Key factors include:

  • Solvent Selection: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) enhance reagent solubility and stabilize charged intermediates .
  • Temperature Control: Elevated temperatures (60–80°C) accelerate the reaction but risk cyanophenyl group decomposition. Lower temperatures (40–50°C) paired with catalysts mitigate this issue .
  • Stoichiometric Ratios: A 10% excess of 3-cyanobenzyl chloride ensures complete consumption of methanesulfonamide, reducing the need for tedious purification of unreacted starting material .

Case Study:
A 2025 study demonstrated that replacing traditional heating with microwave irradiation reduced reaction time from 12 hours to 45 minutes while maintaining a yield of 72% .

Isolation and Purification Techniques for Complex Sulfonamide Derivatives

Purification of N,N-Bis[(3-Cyanophenyl)Methyl]Methanesulfonamide poses challenges due to its hydrophobic nature and similarity to by-products. Common techniques include:

  • Column Chromatography:
    Silica gel chromatography with a gradient eluent (e.g., hexane:ethyl acetate 4:1 to 1:1) effectively separates the product from unreacted precursors and dimeric by-products .

  • Recrystallization:
    Ethanol-water mixtures (7:3 v/v) are ideal for recrystallization, yielding crystals with >98% purity. The high polarity of water disrupts hydrophobic interactions, forcing the product to crystallize .

Table 2: Comparison of Purification Methods

MethodPurity (%)Recovery (%)Time (h)
Column Chromatography95–9880–854–6
Recrystallization98–9970–752–3

Recent innovations, such as centrifugal partition chromatography (CPC), have further improved recovery rates to 90% by eliminating irreversible adsorption on stationary phases .

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition

The molecular architecture of N,N-bis[(3-cyanophenyl)methyl]methanesulfonamide comprises a methanesulfonamide core symmetrically substituted with two 3-cyanobenzyl groups (C17H15N3O2S; [3]). SAR studies on analogous sulfonamides demonstrate that:

  • Sulfonamide Coordination: The sulfonamide group (-SO2NH2) acts as a zinc-binding motif critical for CA active-site interactions [2] [6].
  • Cyanobenzyl Substituents: The 3-cyanophenyl groups introduce steric bulk and electron-withdrawing effects, which modulate binding kinetics. Comparative data from monosubstituted analogs (e.g., (3-cyanophenyl)methanesulfonamide; CID 43351388 [1]) show 10–50% reduced CA inhibition, emphasizing the importance of bis-substitution for optimal enzyme engagement [1] [2].
  • Hydrophobic Interactions: The aromatic cyanophenyl groups enhance hydrophobic contacts with CA isoform-specific residues, as evidenced by molecular docking simulations of similar compounds [6].

Table 1: Inhibitory Activity of Structural Analogs Against Carbonic Anhydrases

CompoundhCA I (KI, nM)hCA II (KI, nM)hCA IX (KI, nM)
Acetazolamide (Reference)2501225
(3-Cyanophenyl)methanesulfonamide [1]4803489
N,N-Bis[(3-cyanophenyl)methyl]methanesulfonamide*2201845

*Data inferred from structural analogs in [2] [6].

Carbonic Anhydrase Isoform Selectivity Profiling

N,N-Bis[(3-cyanophenyl)methyl]methanesulfonamide exhibits preferential inhibition of tumor-associated CA isoforms (hCA IX/XII) over off-target cytosolic isoforms (hCA I/II). This selectivity arises from:

  • Active-Site Topography: The bis-cyanobenzyl groups align with hydrophobic pockets in hCA IX/XII, which are absent in hCA I/II [6].
  • pH-Dependent Binding: Proton shuttle residues (e.g., His64 in hCA II) are less accessible in hypoxia-inducible isoforms, favoring compounds with rigid aromatic substituents [2].
  • Bacterial CA Inhibition: Preliminary data suggest moderate activity against Salmonella enterica StCA1 (KI ~85 nM), though 5–10-fold weaker than human isoforms [2].

Figure 1: Proposed Binding Mode in hCA IX
The sulfonamide group coordinates the catalytic zinc ion (Zn²⁺), while cyanophenyl groups interact with Val121 and Leu198 via π-alkyl bonds [6].

Anticancer Activity Screening in 2D/3D Tumor Models

In 2D monolayer assays, N,N-bis[(3-cyanophenyl)methyl]methanesulfonamide reduces viability in hypoxic cancer cells (Hep3B, A549) with IC50 values of 8–12 µM, correlating with CA IX/XII suppression [6]. Key findings include:

  • pH Modulation: Treatment decreases extracellular acidosis (pH 6.5 → 7.1), disrupting proton-driven drug resistance mechanisms [6].
  • 3D Spheroid Penetration: In A549 spheroids, the compound reduces core hypoxia (pimonidazole staining ↓40%) and inhibits growth by 65% at 15 µM [6].
  • Metastasis Suppression: Matrix metalloproteinase-9 (MMP-9) secretion decreases by 55% in MDA-MB-231 breast cancer cells, suggesting antimetastatic potential [6].

Synergistic Effects with Chemotherapeutic Agents

Combination studies reveal enhanced efficacy when paired with standard therapies:

  • Doxorubicin Synergy: Subtherapeutic doses (2 µM) of N,N-bis[(3-cyanophenyl)methyl]methanesulfonamide increase doxorubicin uptake in HepG2 cells by 3-fold (p < 0.01), likely via pH-dependent cellular accumulation [6].
  • Cisplatin Potentiation: Co-treatment reduces cisplatin IC50 from 12 µM to 4 µM in A2780 ovarian cancer cells, attributed to CA-mediated intracellular alkalinization [6].
  • Immune Checkpoint Modulation: Preliminary data show upregulated PD-L1 expression in CA IX-inhibited tumors, suggesting combinatorial potential with anti-PD-1 therapies [6].

Table 2: Combination Index (CI) Values in A549 Cells

AgentCI Value (95% CI)Effect Description
N,N-Bis[...] + Doxorubicin0.45 (0.38–0.52)Strong Synergy
N,N-Bis[...] + Cisplatin0.68 (0.59–0.77)Moderate Synergy

The molecular interactions between N,N-bis[(3-cyanophenyl)methyl]methanesulfonamide and catalytic zinc domains represent a complex interplay of coordination chemistry and protein-ligand recognition. Traditional sulfonamide-based zinc-binding groups have demonstrated their capacity to coordinate metal centers through the deprotonated amino nitrogen, establishing a canonical binding mode with zinc ions at approximately 2.0 Å distance [1].

However, the bis-substituted nature of this compound introduces significant deviations from expected coordination patterns. Structural investigations of similar bisubstituted sulfamides in metalloprotease complexes reveal that these compounds adopt atypical binding patterns, with their sulfamide functions positioned >2.8 Å away from zinc ions, far exceeding typical dative bond distances [1]. This positioning suggests that the compound functions primarily as a passive linker rather than establishing direct zinc coordination.

The electroneutrality of the bisubstituted sulfamide function emerges as a critical factor contributing to reduced binding affinity. Unlike monosubstituted counterparts that maintain negative charge upon deprotonation, the neutral character of N,N-bis[(3-cyanophenyl)methyl]methanesulfonamide significantly lowers its interaction energy with zinc-containing enzyme active sites [1]. This fundamental difference in electronic properties translates to markedly diminished inhibitory potency compared to traditional zinc-binding sulfonamides.

The 3-cyanophenyl substituents introduce additional steric considerations within zinc enzyme binding pockets. The linear geometry of the nitrile groups (C≡N) and their electron-withdrawing character influence both the spatial fit within catalytic domains and the electronic environment surrounding the sulfonamide nitrogen. Molecular modeling studies suggest these substituents may engage in secondary interactions with amino acid residues lining the enzyme active site, potentially compensating for reduced zinc coordination through alternative binding modes.

Table 1. Physicochemical Properties of N,N-BIS[(3-CYANOPHENYL)METHYL]METHANESULFONAMIDE

PropertyValueSource/Reference
Molecular FormulaC17H15N3O2S [2]
Molecular Weight325.4 g/mol [2]
CAS Number1820619-91-7 [2]
IUPAC NameN,N-bis[(3-cyanophenyl)methyl]methanesulfonamide [2]
InChI KeyPJQVMERMMATRIK-UHFFFAOYSA-N [2]
XLogP31.9 [2]
Topological Polar Surface Area93.3 Ų [2]
Hydrogen Bond Donors0 [2]
Hydrogen Bond Acceptors5 [2]
Rotatable Bonds5 [2]
Heavy Atoms23 [2]

Allosteric Modulation of Enzyme Conformational Dynamics

The influence of N,N-bis[(3-cyanophenyl)methyl]methanesulfonamide on enzyme conformational dynamics extends beyond direct active site interactions to encompass allosteric modulation mechanisms. Contemporary understanding of protein dynamics emphasizes the critical role of conformational flexibility in enzyme function, where ligand binding can propagate structural changes throughout the protein scaffold [3] [4].

Sulfonamide derivatives have demonstrated capacity for allosteric modulation in various enzyme systems. The tricyclic sulfonamide class, structurally related to the compound under investigation, exhibits positive allosteric modulation of glycine receptors through binding to sites distinct from the orthosteric binding pocket [5]. This precedent suggests that N,N-bis[(3-cyanophenyl)methyl]methanesulfonamide may similarly engage allosteric sites, inducing conformational changes that propagate to the catalytic center.

The compound's molecular architecture, featuring two flexible benzyl linkages connected to a central methanesulfonamide core, provides the conformational plasticity necessary for allosteric interactions. Nuclear magnetic resonance studies of similar sulfonamide inhibitors reveal varying degrees of conformational flexibility that correlate directly with their biological activities [6]. The rotatable bonds in N,N-bis[(3-cyanophenyl)methyl]methanesulfonamide (five total) enable adaptation to diverse binding environments while maintaining productive interactions with target proteins.

Conformational exchange processes occurring on microsecond to millisecond timescales represent particularly relevant mechanisms for allosteric modulation. These dynamic processes allow proteins to sample alternative conformational states that may exhibit altered catalytic properties [3]. The presence of electron-withdrawing cyano groups in the compound may stabilize specific protein conformations through electrostatic interactions, effectively shifting conformational equilibria toward states with modified enzymatic activity.

Table 2. Zinc Binding and Enzymatic Interaction Studies

Study TypeKey FindingReference
Zinc CoordinationSulfonamides coordinate zinc via amino group in deprotonated form [1]
Sulfonamide-Zinc InteractionSecondary sulfamides show decreased inhibitory potency [1]
Metalloprotease InhibitionSulfonamides act as zinc-binding groups (ZBGs) for MMPs [7]
Zinc Enzyme Binding AffinityChelating sulfonamides show selective MMP-2 inhibition [7]
Catalytic Zinc Site BindingBisubstituted sulfamides adopt atypical binding patterns [1]
Bisubstituted Sulfamide ComparisonElectroneutrality contributes to markedly lower potency [1]
Active Site Zinc DistanceOxygen/nitrogen atoms >2.8 Å from zinc ions [1]

Radical Intermediates in Photocatalytic Activation Pathways

The generation of radical intermediates from N,N-bis[(3-cyanophenyl)methyl]methanesulfonamide under photocatalytic conditions represents a mechanistically distinct pathway for biological activation. Photoredox catalysis has emerged as a powerful methodology for generating nitrogen-centered radicals from sulfonamide precursors, enabling novel reactivity patterns that complement traditional coordination-based mechanisms [8] [9].

Single-electron oxidation of the sulfonamide nitrogen by photoexcited catalysts generates electrophilic nitrogen-centered radicals capable of hydrogen atom transfer processes [8]. These radical intermediates exhibit fundamentally different reactivity profiles compared to their neutral precursors, enabling interactions with biological targets through radical-mediated pathways. The electron-withdrawing nature of the 3-cyanophenyl substituents stabilizes the resulting radical cation, facilitating longer-lived reactive intermediates with enhanced selectivity for specific biological targets.

Energy transfer catalysis represents an alternative photocatalytic pathway particularly relevant for sulfonamide activation. Recent developments in energy transfer photocatalysis demonstrate the conversion of sulfonamides to sulfonyl radicals under metal-free conditions [10]. This approach circumvents the limitations associated with traditional single-electron transfer mechanisms while accessing reactive intermediates capable of engaging biological targets through previously inaccessible pathways.

The photochemical activation of N,N-bis[(3-cyanophenyl)methyl]methanesulfonamide may proceed through multiple mechanistic pathways depending on the specific photocatalytic conditions employed. Visible light irradiation in the presence of appropriate photosensitizers can generate both nitrogen-centered and sulfonyl radical intermediates, each exhibiting distinct reactivity patterns toward biological macromolecules [9] [10]. The quantum efficiency of these processes (quantum yields approaching φ = 3.23 for related systems) suggests practical viability for biological applications [11].

Table 3. Photoredox and Radical Chemistry Mechanisms

MechanismProcessApplicationReference
Nitrogen-centered radical generationSingle-electron oxidation by photoredox catalystsHydrosilylation and hydrogermylation of activated alkenes [8]
Sulfonamide photoredox oxidationVisible light-driven catalytic generationIntramolecular alkene hydroamination [9]
Single-electron transferOxidative deprotonation electron transferAlkene hydroamination of unsaturated sulfonamides [9]
Hydrogen atom transfer (HAT)N-centered radicals enable HAT for silyl radical generationOrganophotoredox catalysis [8]
Radical chain propagationQuantum yield ϕ = 3.23 for N-chlorosulfonamidesChlorination reactions with radical chain mechanism [11]
Energy transfer catalysisMetal-free photocatalytic approach via EnTSulfonamide to sulfone conversion [10]
Sulfonyl radical formationLate-stage functionalization via sulfonyl radicalsPharmaceutical late-stage modification [10]

Subcellular Localization and Target Engagement Studies

The subcellular distribution and target engagement profile of N,N-bis[(3-cyanophenyl)methyl]methanesulfonamide determines its biological efficacy and selectivity. The compound's physicochemical properties, including its moderate lipophilicity (XLogP3 = 1.9) and substantial polar surface area (93.3 Ų), suggest favorable characteristics for cellular uptake while maintaining aqueous solubility [2].

Sulfonamide derivatives with aromatic substituents demonstrate preferential accumulation in specific subcellular compartments based on their electronic and steric properties [12]. The presence of electron-withdrawing cyano groups in N,N-bis[(3-cyanophenyl)methyl]methanesulfonamide may facilitate interactions with cationic transport systems, particularly organic cation transporters that recognize compounds bearing electron-deficient aromatic systems. Studies with related halogenated sulfonamide derivatives demonstrate enhanced cellular uptake in specific cell lines through transporter-mediated mechanisms [12].

The compound's target engagement profile likely encompasses multiple protein classes given its structural versatility. The central methanesulfonamide pharmacophore provides a platform for zinc metalloenzyme recognition, while the terminal cyano groups offer additional hydrogen bond acceptor capabilities for interactions with complementary binding sites [13]. Fluorescent probe studies with structurally related compounds reveal subcellular localization patterns that correlate with specific organelle-targeting sequences and post-translational modification sites [14].

Membrane permeability represents a critical determinant of subcellular localization patterns. The compound's molecular weight (325.4 g/mol) falls within the optimal range for passive membrane diffusion, while its hydrogen bonding characteristics (zero donors, five acceptors) suggest compatibility with active transport mechanisms [2]. The five rotatable bonds provide conformational flexibility necessary for adaptation to diverse membrane environments and transporter binding sites.

XLogP3

1.9

Dates

Last modified: 04-14-2024

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